5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine

Übersicht

Beschreibung

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both a chloromethyl and a trifluoromethyl group attached to a pyrimidine ring. Pyrimidines are aromatic heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it valuable in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 5-methyl-2-(trifluoromethyl)pyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include oxides and other oxidized derivatives.

Reduction: Products include partially or fully reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine can be synthesized through several methods, notably via the chlorination of 3-trifluoromethylpyridine. This process allows for the selective formation of the desired compound while minimizing by-products, which is crucial for industrial applications . The synthesis typically involves vapor-phase chlorination at elevated temperatures (300°C to 450°C) in the presence of chlorine and sometimes a diluent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those containing trifluoromethyl groups. For instance, compounds derived from this compound have shown promising results against various cancer cell lines, such as MCF-7 and A549. These compounds exhibit significant antiproliferative effects, with some demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antifungal and Insecticidal Properties

In addition to anticancer activity, derivatives of this compound have been evaluated for their antifungal and insecticidal properties. Research indicates that certain trifluoromethyl pyrimidine derivatives possess strong antifungal activity against pathogens like Botrytis cinerea, achieving inhibition rates comparable to commercial fungicides . Furthermore, insecticidal tests reveal effectiveness against pests such as Spodoptera frugiperda, suggesting potential applications in agriculture .

Agrochemical Applications

The agrochemical industry has shown a keen interest in trifluoromethylpyridine derivatives due to their herbicidal properties. For example, this compound can serve as an intermediate in the synthesis of herbicides that target key weed species in crops like wheat . The unique physicochemical properties imparted by the trifluoromethyl group enhance the biological activity of these compounds, making them valuable in crop protection strategies.

Case Study: Anticancer Activity Evaluation

A study synthesized a series of pyrimidine derivatives including this compound and assessed their anticancer activity against multiple cell lines. The results demonstrated that several compounds exhibited potent growth inhibition with IC50 values in the nanomolar range, indicating their potential as therapeutic agents .

Case Study: Insecticidal Activity Testing

Another study focused on the insecticidal properties of trifluoromethyl pyrimidine derivatives against Spodoptera frugiperda. The results indicated that certain derivatives showed mortality rates significantly higher than control groups, highlighting their potential as eco-friendly pest control agents .

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methyl-2-(trifluoromethyl)pyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

5-(Chloromethyl)-2-methylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

2-(Trifluoromethyl)pyrimidine: Lacks both the chloromethyl and methyl groups, making it less versatile in chemical modifications.

Uniqueness

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is unique due to the presence of both chloromethyl and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrimidine family, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

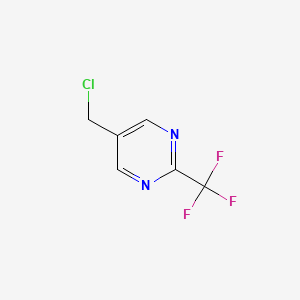

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a chloromethyl group at the 5-position and a trifluoromethyl group at the 2-position. This unique arrangement enhances its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various biochemical pathways. The trifluoromethyl group is known to enhance lipophilicity, allowing better membrane penetration, while the chloromethyl group can participate in nucleophilic substitution reactions that may lead to the formation of biologically active derivatives.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of pyrimidine derivatives were tested against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives showed promising cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 3b | MCF-7 | 8.83 | High |

| 5d | A549 | 10.00 | Moderate |

| 4c | DU145 | 12.50 | Moderate |

Anti-inflammatory Activity

In addition to anticancer effects, compounds derived from this scaffold have shown potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) enzyme activity. In vitro studies revealed that some compounds achieved IC50 values in the low micromolar range, indicating their potential as anti-inflammatory agents .

Table 2: COX-2 Inhibition by Pyrimidine Derivatives

| Compound | IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| 5 | 0.04 ± 0.01 | Comparable |

| 6 | 0.04 ± 0.02 | Comparable |

| 3b | 0.17 ± 0.02 | Higher |

Case Studies

- Anticancer Screening : A study conducted by the National Cancer Institute evaluated various pyrimidine derivatives for their antiproliferative activity across multiple cancer cell lines. The compound with a chloromethyl substitution exhibited enhanced activity against MCF-7 and DU145 cells, suggesting that structural modifications can significantly influence therapeutic efficacy .

- Inflammation Models : In animal models of inflammation, pyrimidine derivatives demonstrated a marked reduction in paw edema and granuloma formation compared to controls, reinforcing their potential as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For example:

- Chloromethyl Group : Enhances nucleophilic attack and increases cytotoxicity.

- Trifluoromethyl Group : Improves membrane permeability and bioavailability.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCCVHKEQGKNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.